molecular formula C8H15N3 B11734430 1-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine

1-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11734430
M. Wt: 153.22 g/mol
InChI Key: QZTFICKEIJSCJJ-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-3-amine: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.

    2-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-methyl-N-(2-ethylpropyl)-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-methyl-N-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-7(2)6-9-8-4-5-11(3)10-8/h4-5,7H,6H2,1-3H3,(H,9,10)

InChI Key

QZTFICKEIJSCJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN(C=C1)C

Origin of Product

United States

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